molecular formula C30H39P B14643109 Tris(2,3,5,6-tetramethylphenyl)phosphane CAS No. 54947-97-6

Tris(2,3,5,6-tetramethylphenyl)phosphane

Cat. No.: B14643109
CAS No.: 54947-97-6
M. Wt: 430.6 g/mol
InChI Key: FEOCQNSBRIAPIJ-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetramethylphenyl)phosphane: is a tertiary phosphine compound with the molecular formula C30H39P and a molecular weight of 430.6044 g/mol . This compound is characterized by the presence of three 2,3,5,6-tetramethylphenyl groups attached to a central phosphorus atom. It is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions typically involve the use of reducing agents like or .

    Substitution: Substitution reactions often occur in the presence of or .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .

Scientific Research Applications

Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.

Comparison with Similar Compounds

Tris(2,3,5,6-tetramethylphenyl)phosphane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tetramethylphenyl groups , which provide distinct steric and electronic properties, making it highly effective in certain catalytic applications.

Properties

CAS No.

54947-97-6

Molecular Formula

C30H39P

Molecular Weight

430.6 g/mol

IUPAC Name

tris(2,3,5,6-tetramethylphenyl)phosphane

InChI

InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3

InChI Key

FEOCQNSBRIAPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C

Origin of Product

United States

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